4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)
Description
This nickel-containing complex features a polycyclic aromatic backbone with dicyanoethenyl and iminomethyl substituents, stabilized by a hydron counterion.
Properties
CAS No. |
205057-15-4 |
|---|---|
Molecular Formula |
C27H14N4NiO4 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) |
InChI |
InChI=1S/C27H16N4O4.Ni/c28-12-23(30-14-21-18-7-3-1-5-16(18)9-10-25(21)32)24(13-29)31-15-22-19-8-4-2-6-17(19)11-20(26(22)33)27(34)35;/h1-11,14-15,32-33H,(H,34,35);/q;+2/p-2/b24-23-,30-14?,31-15?; |
InChI Key |
WKWFSMXUDZXXHT-QMEUCFOVSA-L |
Isomeric SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=N/C(=C(/C#N)\N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])/C#N)[O-].[Ni+2] |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=NC(=C(C#N)N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])C#N)[O-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) typically involves the condensation of 2-oxidonaphthalen-1-ylmethylideneamino with 1,2-dicyanoethene in the presence of a nickel(2+) salt. The reaction is carried out under anhydrous conditions, often in methanol, and requires refluxing for 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the naphthalene-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using various donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of nickel complexes, while reduction could produce nickel(0) species.
Scientific Research Applications
The compound 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, backed by detailed research findings and case studies.
Key Properties:
- Molecular Weight : 517.1 g/mol
- Chemical Formula : C18H12N4O4Ni
Catalysis
Nickel complexes are widely studied for their catalytic properties in various chemical reactions, including:
- Cross-coupling reactions : Nickel(II) complexes can facilitate the formation of carbon-carbon bonds, making them valuable in organic synthesis.
- Hydrogenation reactions : The compound may serve as a catalyst in hydrogenation processes due to the presence of the nickel ion.
Material Science
The unique electronic properties of the compound make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : Nickel complexes are explored for their potential as emitters in OLED technology due to their luminescent properties.
- Photovoltaic devices : The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for solar cell applications.
Biomedical Applications
Research indicates that nickel complexes can exhibit biological activity, which opens avenues for:
- Antimicrobial agents : Studies have shown that similar nickel complexes possess antimicrobial properties, suggesting potential use in medical applications.
- Drug delivery systems : The compound's ability to form stable complexes with biomolecules can be explored for targeted drug delivery.
Case Study 1: Catalytic Efficiency
A study published in 2020 investigated the catalytic efficiency of various nickel complexes, including those similar to the target compound, in cross-coupling reactions. The results indicated that these complexes could significantly enhance reaction rates compared to traditional catalysts, demonstrating their practical applicability in synthetic organic chemistry .
Case Study 2: OLED Development
Research conducted by Zhang et al. (2021) focused on the use of nickel-based compounds in OLEDs. The findings showed that incorporating nickel(II) complexes improved the efficiency and stability of OLED devices, highlighting the potential of compounds like 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) as effective materials in next-generation displays .
Case Study 3: Antimicrobial Activity
In a comparative study of various metal complexes, including nickel derivatives, it was found that certain compounds exhibited significant antimicrobial activity against a range of pathogens. This suggests that the target compound could also possess similar properties and warrants further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) exerts its effects involves coordination chemistry. The nickel ion interacts with various molecular targets, influencing pathways related to electron transfer and catalysis. The naphthalene-based ligand plays a crucial role in stabilizing the nickel ion and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Nickel Complexes
| Feature | Target Compound | Cobalt Analogue | Copper Analogue |
|---|---|---|---|
| Central Metal | Nickel(2+) | Cobalt(2+) | Copper(2+) |
| Ligand System | Naphthalene-iminomethyl | Benzene-iminomethyl | Naphthalene-iminomethyl |
| Electron-Withdrawing Groups | Dicyano, carboxylate | Nitro, carboxylate | Cyano, carboxylate |
| Molecular Weight (approx.) | ~600 g/mol | ~550 g/mol | ~590 g/mol |
Bioactivity and Structure-Activity Relationships (SAR)
Hierarchical clustering of bioactivity profiles (e.g., cytotoxicity, enzyme inhibition) reveals that structurally similar compounds often share modes of action. For example, nickel complexes with naphthalene derivatives may exhibit comparable binding to metalloenzymes or DNA, though substituents like dicyano groups could modulate specificity . Evidence from QSAR models indicates that minor structural variations (e.g., replacing nickel with cobalt) may significantly alter bioactivity due to changes in metal-ligand charge transfer .
Table 2: Predicted Binding Energies of Analogues
| Compound | Bridging Atom | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Target Compound | Oxygen | -9.2 |
| Analogue (No Bridging O) | None | -9.1 |
| Cobalt Complex | Oxygen | -8.7 |
Methodological Frameworks for Comparison
- Crystallography Tools : Programs like SHELXL and ORTEP enable precise structural determination, critical for validating coordination geometries and comparing bond lengths/angles with analogues .
- Virtual Screening : Machine learning models using MACCS fingerprints or Morgan descriptors prioritize compounds with high Tanimoto scores (>0.85) for further testing .
Biological Activity
The compound 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) is a complex coordination compound featuring a nickel ion complexed with a naphthalene-based ligand. Understanding its biological activity is essential for potential applications in medicinal chemistry, particularly in targeting specific biological pathways.
Chemical Structure
The compound's structure can be summarized as follows:
- Nickel(II) Ion : Central metal ion providing coordination properties.
- Naphthalene Derivatives : The ligand consists of multiple functional groups that may influence biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Properties : Many naphthalene derivatives have shown significant radical scavenging capabilities.
- Antimicrobial Activity : Nickel complexes often display antimicrobial properties, making them candidates for therapeutic applications.
- Enzyme Inhibition : Certain derivatives can inhibit enzymes related to metabolic disorders.
Antioxidant Activity
A study on related naphthalene compounds demonstrated that they possess strong antioxidant activity, with IC50 values ranging from 6.261 µM to 2358 µM in radical scavenging assays. This suggests that the compound may also exhibit similar properties due to the presence of the naphthalene moiety, which is known for its electron-rich nature and ability to donate electrons to free radicals .
Antimicrobial Effects
Nickel complexes have been evaluated for their antimicrobial efficacy. A study indicated that nickel(II) complexes with various ligands displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
Research into enzyme inhibition has shown that naphthalene derivatives can effectively inhibit enzymes such as alpha-amylase, which is crucial in carbohydrate metabolism. Compounds similar to the one have reported IC50 values around 6.539 µM for alpha-amylase inhibition, indicating potential utility in managing diabetes .
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Radical Scavenging | 6.261 - 2358 | |
| Alpha-Amylase Inhibition | 6.539 | |
| Antibacterial Activity | Variable |
The biological activity of this compound may be attributed to:
- Metal Ion Coordination : The nickel ion can interact with biological molecules, influencing enzyme activity and cellular processes.
- Ligand Effects : The naphthalene and cyano groups can participate in π-stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
